Cas no 882880-12-8 (1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane)

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane structure
882880-12-8 structure
Produktname:1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane
CAS-Nr.:882880-12-8
MF:C22H24N2O4
MW:380.436965942383
MDL:MFCD17018494
CID:710357
PubChem ID:11668031

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2(1H)-Quinolinone,7,7'-[1,4-butanediylbis(oxy)]bis[3,4-dihydro-
    • 1,4-bis[(2-oxo-3,4-dihydro-quinolin-7(1H)-yl)-oxy]butane
    • 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
    • 7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one
    • QUI012
    • 7,7′-[1,4-Butanediylbis(oxy)]bis[3,4-dihydro-2(1H)-quinolinone] (ACI)
    • 1,4-Bis(3,4-dihydro-2(1H)-quinolinone-7-oxy)butane
    • 7,7′-[Butane-1,4-diylbis(oxy)]bis(3,4-dihydro-2(1H)-quinolinone)
    • Aripiprazole diquinoline butanediol
    • 882880-12-8
    • AS-71590
    • AC-28368
    • MFCD17018494
    • AKOS027379167
    • 2(1H)-Quinolinone, 7,7'-(1,4-butanediylbis(oxy))bis(3,4-dihydro-
    • 7,7'-[Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one)
    • HYDKRRWQLHXDEN-UHFFFAOYSA-N
    • 7-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butoxy}-1,2,3,4-tetrahydroquinolin-2-one
    • DB-050301
    • DTXSID70470332
    • W15184
    • 2(1H)-Quinolinone, 7,7'-[1,4-butanediylbis(oxy)]bis[3,4-dihydro-; ,7'-[1,4-Butanediylbis(oxy)]bis[3,4-dihydro-2(1H)-quinolinone]; 1,4-Bis(3,4-dihydro-2(1H)-quinolinone-7-oxy)butane
    • FS6X5WDG7B
    • 7,7'-(1,4-Butanediylbis(oxy))bis(3,4-dihydro-2(1H)-quinolinone)
    • CS-0047323
    • SY335776
    • UNII-FS6X5WDG7B
    • 7,7'-[1,4-Butanediylbis(oxy)]bis[3,4-dihydro-2(1H)-quinolinone
    • 7,7 inverted exclamation mark -[Butane-1,4-diylbis(oxy)]bis[3,4-dihydroquinolin-2(1H)-one]
    • 7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
    • SCHEMBL2842062
    • 1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane
    • MDL: MFCD17018494
    • Inchi: 1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)
    • InChI-Schlüssel: HYDKRRWQLHXDEN-UHFFFAOYSA-N
    • Lächelt: O=C1CCC2C(=CC(=CC=2)OCCCCOC2C=C3NC(CCC3=CC=2)=O)N1

Berechnete Eigenschaften

  • Genaue Masse: 380.17400
  • Monoisotopenmasse: 380.17360725g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 28
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 507
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: 6
  • Topologische Polaroberfläche: 76.7Ų
  • Oberflächenladung: 0
  • XLogP3: 2.6

Experimentelle Eigenschaften

  • Schmelzpunkt: NA
  • Siedepunkt: NA
  • PSA: 76.66000
  • LogP: 3.97000

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Sicherheitsinformationen

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B426500-100mg
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
882880-12-8
100mg
$ 219.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B914950-250mg
7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
882880-12-8 97%
250mg
¥3,532.00 2022-09-02
eNovation Chemicals LLC
D767606-100mg
2(1H)-Quinolinone,7,7'-[1,4-butanediylbis(oxy)]bis[3,4-dihydro-
882880-12-8 95%
100mg
$180 2024-06-06
eNovation Chemicals LLC
D767606-1g
2(1H)-Quinolinone,7,7'-[1,4-butanediylbis(oxy)]bis[3,4-dihydro-
882880-12-8 95%
1g
$425 2024-06-06
Cooke Chemical
M7414648-50mg
7,7''-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
882880-12-8 97%
50mg
RMB 496.00 2025-02-20
Aaron
AR00GXHD-5g
2(1H)-Quinolinone,7,7'-[1,4-butanediylbis(oxy)]bis[3,4-dihydro-
882880-12-8 97%
5g
$2381.00 2025-01-24
Aaron
AR00GXHD-100mg
2(1H)-Quinolinone,7,7'-[1,4-butanediylbis(oxy)]bis[3,4-dihydro-
882880-12-8 95%
100mg
$129.00 2023-12-13
abcr
AB510934-5g
7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one); .
882880-12-8
5g
€1815.40 2025-02-14
Aaron
AR00GXHD-1g
2(1H)-Quinolinone,7,7'-[1,4-butanediylbis(oxy)]bis[3,4-dihydro-
882880-12-8 97%
1g
$1012.00 2025-01-24
eNovation Chemicals LLC
D767606-2g
2(1H)-Quinolinone,7,7'-[1,4-butanediylbis(oxy)]bis[3,4-dihydro-
882880-12-8 95%
2g
$805 2024-06-06

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  75 °C
Referenz
Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole
Vohra, Mohit; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2015, 58(7), 304-307

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, reflux
1.2 Solvents: Dimethylformamide ;  rt
Referenz
Synthesis and characterization of related compounds of aripiprazole, an antipsychotic drug substance
Chander, T. Poorna; et al, Synthetic Communications, 2007, 37(24), 4337-4341

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 20 - 30 °C
Referenz
Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole
Chen, Weiming; et al, Organic Process Research & Development, 2019, 23(5), 852-857

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  24 h, rt
Referenz
Method for purifying aripiprazole intermediate 7-(4-chlorobutoxy)-3,4-dihydro-2-quinolinone
, China, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 20 - 30 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt → 80 °C
Referenz
Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole
Chen, Weiming; et al, Organic Process Research & Development, 2019, 23(5), 852-857

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt → 80 °C
Referenz
Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole
Chen, Weiming; et al, Organic Process Research & Development, 2019, 23(5), 852-857

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Raw materials

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:882880-12-8)1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane
A938456
Reinheit:99%
Menge:0.25g
Preis ($):564.0